Fast-TRFS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

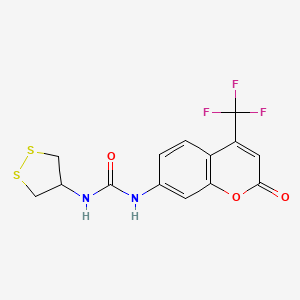

1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYRCLGYENFDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Fast-TRFS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fast-TRFS has emerged as a powerful tool for the real-time detection of thioredoxin reductase (TrxR) activity, a key enzyme in cellular redox homeostasis. This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Mechanism of Action: Direct Disulfide Bond Cleavage

This compound is a fluorogenic probe engineered for rapid and specific detection of TrxR. Its innovative mechanism circumvents the multi-step activation required by previous-generation probes, such as TRFS-green. The core of this compound's function lies in a direct, one-step reduction of an internal disulfide bond by thioredoxin reductase.[1][2][3] This enzymatic cleavage instantly liberates a fluorophore, resulting in a rapid and significant increase in fluorescence.[1][4]

Unlike its predecessors, which involve both a reduction and a subsequent intramolecular cyclization to release the fluorophore, this compound's fluorescence is switched on solely by the disulfide bond reduction. This streamlined activation process is the primary reason for its "superfast" reporting capabilities.

Below is a diagram illustrating the direct activation pathway of this compound by TrxR.

Quantitative Performance Metrics

The superior performance of this compound in terms of speed, selectivity, and signal enhancement has been quantitatively demonstrated in comparison to earlier probes like TRFS-green and TRFS-red.

| Parameter | This compound | TRFS-green | TRFS-red |

| Response Time to Reach Maximal Signal with TrxR | ~5 minutes | > 15 minutes | > 15 minutes |

| Fluorescence Increment upon TrxR Activation | ~80-fold | < 20-fold | < 20-fold |

| Selectivity for TrxR (50 nM) over GSH (1 mM) | 55.7-fold | 15.6-fold | 12.8-fold |

Detailed Experimental Protocols

The following are generalized protocols for the application of this compound in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

In Vitro Assay for TrxR Activity

This protocol describes the use of this compound to measure the activity of TrxR in a purified system or in cell/tissue lysates.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Prepare a solution of NADPH (e.g., 10 mM in reaction buffer).

-

Prepare the TrxR enzyme solution (e.g., purified enzyme or cell/tissue lysate).

-

-

Assay Procedure:

-

In a microplate well, combine the reaction buffer, NADPH (final concentration, e.g., 200 µM), and the TrxR sample.

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at approximately 343 nm and emission at approximately 451 nm.

-

Record measurements every minute for a duration of 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the background fluorescence from a control reaction without TrxR.

-

The rate of increase in fluorescence is proportional to the TrxR activity in the sample.

-

The workflow for this in vitro assay is visualized below.

Live Cell Imaging of TrxR Activity

This protocol outlines the use of this compound for visualizing TrxR activity in living cells.

-

Cell Culture and Plating:

-

Culture cells of interest to an appropriate confluency in a suitable imaging dish or plate.

-

-

Probe Loading:

-

Prepare a working solution of this compound in serum-free cell culture medium (e.g., 10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 5-10 minutes at 37°C.

-

-

Imaging:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 340-380 nm and emission around 435-485 nm). A blue fluorescence signal should be apparent within minutes.

-

-

(Optional) Inhibitor Studies:

-

To screen for TrxR inhibitors, pre-incubate the cells with the test compounds for a desired period before adding this compound. A decrease in the fluorescence signal compared to untreated controls indicates inhibition of TrxR activity.

-

Applications in Bacterial Systems

While initially designed for mammalian TrxR, this compound has also been shown to be an effective probe for detecting disulfide reductase activity in bacteria. In these systems, this compound can be reduced by both the thioredoxin (Trx) and glutaredoxin (Grx) systems, with the Trx system demonstrating a higher reaction rate. This extends the utility of this compound to the study of bacterial redox biology.

Conclusion

This compound represents a significant advancement in the specific and rapid detection of thioredoxin reductase activity. Its direct, single-step activation mechanism provides a superior alternative to older probes, enabling more precise and timely measurements of this critical enzyme's function in both mammalian and bacterial systems. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers aiming to leverage the capabilities of this compound in their studies of redox signaling and drug discovery.

References

- 1. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Fast-TRFS Probe: A Technical Guide for the Ultrasensitive Detection of Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Fast-TRFS probe, a highly selective and rapid fluorescent tool for the detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductase is a critical enzyme in cellular redox homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, robust methods for monitoring TrxR activity are essential for both basic research and therapeutic development. The this compound probe offers a significant advancement in this field through its unique mechanism and superior performance characteristics.

Core Mechanism of Action

This compound is a fluorogenic probe designed with a disulfide bond that quenches its fluorescence. The probe's activation mechanism is remarkably direct: in the presence of active thioredoxin reductase, the enzyme's selenocysteine (Sec) residue at its C-terminal active site directly attacks and cleaves the disulfide bond within the this compound molecule.[1][2] This single-step reduction event yields two thiols, which unleashes a strong fluorescent signal.[2] Unlike previous generations of probes, such as TRFS-green, this activation does not require a subsequent, slower intramolecular cyclization step, accounting for its "superfast" response time.[1][3]

Quantitative Performance Data

The this compound probe demonstrates superior kinetic and fluorogenic properties compared to other available probes. Its rapid response and significant fluorescence enhancement make it an ideal candidate for high-throughput screening and real-time cellular imaging.

Table 1: Performance Characteristics of this compound Probe

| Parameter | Value | Conditions | Citation |

| Response Time (TrxR) | Reaches maximum signal in ~5 minutes | In vitro with TrxR enzyme | |

| Response Time (TCEP) | Reaches maximum signal in ~1 minute | In vitro with TCEP (reducing agent) | |

| Response Time (Cells) | Blue fluorescence appears within 2 minutes | HeLa Cells (10 µM probe) | |

| Fluorescence Increase | ~70-80 fold | Cellular conditions / In vitro with TrxR | |

| Excitation Wavelength | 345 nm | - | |

| Emission Wavelength | 460 nm | - | |

| Selectivity | 55.7-fold greater for TrxR (50 nM) | Compared to 1 mM Glutathione (GSH) |

Table 2: Comparison with Other TRFS-Series Probes

| Probe | Response Time | Fluorescence Increase | Emission Type | Activation Mechanism | Citation |

| This compound | ~5 minutes | ~80-fold | Blue | One-step disulfide cleavage | |

| TRFS-green | >15 minutes | <20-fold | Green | Cleavage followed by cyclization | |

| TRFS-red | >15 minutes | <20-fold | Red | Cleavage followed by cyclization |

Detailed Experimental Protocols

The following protocols provide a framework for the application of the this compound probe in both in vitro and live-cell contexts.

This protocol is designed to quantify the activity of purified TrxR or TrxR in cell lysates.

-

Reagent Preparation :

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

-

Prepare a reaction buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of NADPH (e.g., 10 mM in reaction buffer).

-

Prepare your sample containing TrxR (purified enzyme or cell lysate).

-

-

Assay Procedure :

-

In a 96-well microplate, add the following to each well:

-

Reaction Buffer

-

NADPH to a final concentration of 200 µM.

-

Sample containing TrxR (e.g., 50 nM final concentration).

-

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition :

-

Measure the fluorescence intensity every minute for 15-30 minutes.

-

Use an excitation wavelength of ~345 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) to determine TrxR activity.

-

References

Principle of Fast-TRFS Fluorescence Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind Fast-TRFS, a highly specific and rapid fluorescent probe for detecting thioredoxin reductase (TrxR) activity. The guide details the probe's activation mechanism, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to this compound

This compound is a disulfide-containing small molecule probe designed for the rapid and selective detection of mammalian thioredoxin reductase activity.[1][2][3] Its innovative activation mechanism provides significant advantages over previous generations of TrxR probes, such as TRFS-green and TRFS-red, in terms of speed and signal intensity.[4][5] The fluorescence of this compound is initiated by a direct reduction of its internal disulfide bond by TrxR, a mechanism that is notably different from the multi-step process of other probes. This feature allows for real-time monitoring of TrxR activity in various biological systems, including live cells and crude tissue extracts.

Core Principle: A One-Step Activation Mechanism

The fundamental principle of this compound lies in its direct and rapid response to TrxR. Unlike its predecessors, which require a subsequent, slow intramolecular cyclization step to release the fluorophore, this compound's fluorescence is switched on in a single step.

The activation process is as follows:

-

Non-fluorescent State: In its native state, this compound is non-fluorescent. The disulfide bond within its structure holds the fluorophore in a quenched state.

-

Enzymatic Reduction: Mammalian thioredoxin reductase, a key enzyme in cellular redox regulation, directly targets and reduces the disulfide bond in this compound.

-

Fluorescence Activation: This reduction cleaves the disulfide bond, resulting in the formation of dithiols. This conformational change instantly liberates the fluorophore, leading to a strong fluorescence emission.

This one-step activation is responsible for the "fast" characteristic of the probe, with fluorescence signals reaching a plateau within approximately 5 minutes of incubation with TrxR.

Quantitative Performance Data

The performance of this compound has been quantitatively evaluated and compared to other probes. The following tables summarize these key metrics.

Table 1: Performance Characteristics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Time to Maximal Fluorescence | ~5 minutes | |

| Fluorescence Intensity Increase | ~80-fold | |

| Excitation Wavelength | ~343 nm |

| Emission Wavelength | ~451 nm | |

Table 2: Selectivity Comparison of TRFS Probes

| Probe | Selectivity for TrxR (50 nM) over GSH (1 mM) | Reference |

|---|---|---|

| This compound | 55.7-fold | |

| TRFS-green | 15.6-fold |

| TRFS-red | 12.8-fold | |

Experimental Protocols

The following are detailed methodologies for the application of this compound in common experimental setups.

This protocol is designed to measure the activity of purified thioredoxin reductase.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a reaction buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).

-

Prepare a stock solution of NADPH (e.g., 10 mM in reaction buffer).

-

Prepare a solution of purified mammalian TrxR at the desired concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add NADPH to a final concentration of 200 µM.

-

Add the purified TrxR enzyme (e.g., 50 nM final concentration).

-

To initiate the reaction, add this compound to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity using a microplate reader (Excitation: 343 nm, Emission: 451 nm).

-

Continue to read the fluorescence at 1-minute intervals for 15-20 minutes at 37°C to monitor the reaction kinetics.

-

This protocol allows for the imaging and quantification of TrxR activity within living cells.

-

Cell Culture:

-

Plate cells (e.g., HeLa cells) in a suitable imaging dish or 96-well plate and grow to the desired confluency.

-

-

Probe Loading and Incubation:

-

Prepare a working solution of this compound in cell culture media (e.g., 10 µM).

-

Remove the old media from the cells and wash with PBS.

-

Add the this compound-containing media to the cells.

-

Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. A blue fluorescence signal can appear within 2 minutes in HeLa cells.

-

-

Fluorescence Imaging:

-

Observe the cells using an inverted fluorescence microscope equipped with a DAPI filter set or similar UV-excitation filter.

-

Capture images at different time points to observe the change in fluorescence.

-

Application in Bacterial Systems

Interestingly, the activation mechanism of this compound differs in bacteria. Bacterial TrxR cannot directly reduce this compound due to structural differences in the enzyme's active site. Instead, this compound can be used to measure the activity of the complete bacterial thioredoxin (Trx) and glutaredoxin (Grx) systems. In these systems, TrxR first reduces Trx, which in turn reduces this compound. The bacterial Trx system has been shown to have a higher reaction rate with this compound compared to the Grx system. This makes this compound a valuable tool for studying thiol-dependent disulfide reductase activity in prokaryotes.

Conclusion

This compound represents a significant advancement in the field of fluorescent probes for studying redox biology. Its rapid, one-step activation mechanism, high selectivity, and substantial fluorescence enhancement make it an indispensable tool for researchers in drug discovery and cell biology. The detailed protocols and understanding of its core principles provided in this guide will enable scientists to effectively utilize this compound for the accurate and high-throughput screening of TrxR inhibitors and for visualizing redox signaling in real-time.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescent Probes for Mammalian Thioredoxin Reductase: Mechanistic Analysis, Construction Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fast-TRFS: A Rapid and Specific Probe for Thioredoxin Reductase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Fast-TRFS, a fluorescent probe designed for the rapid and specific detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductases are ubiquitous enzymes critical to cellular redox homeostasis, and their dysregulation is implicated in various diseases, including cancer. This compound offers a significant advancement in the study of TrxR, enabling real-time monitoring of its activity in live cells and cell extracts.

Introduction to this compound

This compound is a fluorogenic probe that exhibits a "turn-on" fluorescence response upon specific reduction by mammalian thioredoxin reductase.[1] Unlike its predecessors, such as TRFS-green and TRFS-red, which rely on a slower, two-step process of disulfide bond cleavage followed by intramolecular cyclization, this compound employs a direct and rapid mechanism.[1][2] The fluorescence of the coumarin fluorophore in this compound is quenched by a proximate five-membered disulfide bond.[1] The specific reduction of this disulfide bond by TrxR alleviates the quenching effect, resulting in a rapid and significant increase in fluorescence intensity.[1] This unique mechanism confers upon this compound superior properties in terms of response rate and signal amplification.

Quantitative Data and Performance Metrics

The performance of this compound has been benchmarked against other commonly used TrxR probes, demonstrating its enhanced sensitivity, selectivity, and reaction kinetics.

| Parameter | This compound | TRFS-green | TRFS-red | Reference |

| Response Time (with TrxR) | ~5 minutes | >2 hours | ~1.5 hours | |

| Fluorescence Increment | >150-fold | ~30-fold | ~90-fold | |

| Selectivity (TrxR vs. GSH) | 56-fold | 15.6-fold | 12.8-fold | |

| Excitation Wavelength (λex) | 345 nm | 438 nm | Not specified | |

| Emission Wavelength (λem) | 460 nm | 538 nm | Not specified |

Mechanism of Action and Signaling Pathway

The thioredoxin system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a key cellular antioxidant system. TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in Trx. Reduced Trx, in turn, reduces oxidized substrate proteins. This compound directly intercepts this pathway by acting as a substrate for TrxR.

Experimental Protocols

The following are detailed methodologies for the application of this compound in various experimental settings.

In Vitro TrxR Activity Assay

This protocol describes the measurement of purified TrxR activity.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Recombinant mammalian TrxR

-

NADPH stock solution (20 mM)

-

TE buffer (50 mM Tris, 1 mM EDTA, pH 7.4)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing:

-

TE buffer

-

200 µM NADPH

-

50 nM recombinant TrxR

-

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 345 nm and an emission wavelength of 451-460 nm.

-

Record fluorescence readings every minute for 15-30 minutes at 37°C.

-

The rate of fluorescence increase is proportional to the TrxR activity.

Live Cell Imaging of TrxR Activity

This protocol is for the visualization of TrxR activity in living cells. HeLa cells are used as an example.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes or coverslips

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with warm PBS or HBSS.

-

Prepare a 10 µM working solution of this compound in PBS or HBSS.

-

Incubate the cells with the this compound solution for 15-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells twice with warm PBS or HBSS to remove excess probe.

-

Add fresh PBS or culture medium to the cells.

-

Image the cells using a fluorescence microscope with excitation at ~345 nm and emission at ~460 nm. A blue fluorescence signal should be visible within 2 minutes of probe addition.

-

TrxR Inhibition Assay in Live Cells

This protocol can be used to assess the efficacy of potential TrxR inhibitors.

Materials:

-

Same as for live-cell imaging (Protocol 4.2)

-

TrxR inhibitor (e.g., Auranofin)

Procedure:

-

Plate and culture HeLa cells as described in Protocol 4.2.

-

Pre-treat the cells with varying concentrations of the TrxR inhibitor (e.g., Auranofin) for a specified period (e.g., 1-4 hours) at 37°C.

-

Proceed with probe loading and imaging as described in Protocol 4.2.

-

Quantify the fluorescence intensity in inhibitor-treated cells and compare it to untreated control cells. A dose-dependent decrease in fluorescence indicates inhibition of TrxR activity.

TrxR Activity Assay in Crude Cell Extracts

This protocol allows for the quantification of TrxR activity in cell lysates.

Materials:

-

Cultured cells (e.g., HeLa)

-

Lysis buffer (e.g., RIPA buffer or a buffer containing protease inhibitors)

-

Cell scraper

-

Microcentrifuge

-

Protein quantification assay (e.g., BCA assay)

-

This compound and other reagents from Protocol 4.1

Procedure:

-

Cell Lysis:

-

Wash cultured cells with cold PBS.

-

Lyse the cells by adding cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

-

TrxR Activity Measurement:

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to the reaction mixture as described in Protocol 4.1, omitting the recombinant TrxR.

-

Initiate the reaction with this compound and monitor the fluorescence change over time.

-

The TrxR activity in the cell extract can be normalized to the total protein concentration.

-

Concluding Remarks

This compound represents a powerful tool for the investigation of thioredoxin reductase activity. Its rapid response, high specificity, and significant fluorescence enhancement make it ideal for a range of applications, from basic research into cellular redox signaling to high-throughput screening for novel TrxR inhibitors. The detailed protocols provided herein serve as a guide for researchers to effectively utilize this compound in their studies.

References

A Technical Guide to the Fast-TRFS Probe: A High-Performance Tool for Thioredoxin Reductase Activity Monitoring

The Fast-TRFS probe is a highly selective and rapid fluorogenic tool designed for the real-time detection of thioredoxin reductase (TrxR) activity in living cells and tissue extracts.[1][2][3] Its superior performance characteristics, including a swift response time and significant fluorescence enhancement, make it an invaluable asset for researchers in redox biology and drug development professionals screening for TrxR inhibitors.

Core Features and Advantages

This compound distinguishes itself from other fluorescent probes through its unique mechanism and exceptional performance metrics. Unlike previous generations of probes, such as TRFS-green and TRFS-red, which rely on a slower, multi-step activation process, this compound activates via a direct, one-step reduction of its internal disulfide bond by TrxR.[2][4] This streamlined mechanism is the basis for its "superfast" response.

Key advantages of the this compound probe include:

-

Rapid Response Time: The probe reaches maximal fluorescence signal within approximately 5 minutes of incubation with the TrxR enzyme, a significant improvement over the hours required for older probes.

-

High Sensitivity and Signal Enhancement: Upon activation by TrxR, this compound exhibits a substantial increase in fluorescence intensity, with reports of over a 150-fold increase. Some studies note an approximate 80-fold increase in fluorescence in response to TrxR.

-

Excellent Selectivity: this compound demonstrates high selectivity for TrxR over other biologically relevant thiols, such as glutathione (GSH). One study highlights a 55.7-fold selectivity for TrxR over GSH.

-

Broad Applicability: The probe has been successfully utilized for imaging TrxR activity in live mammalian cells and for detecting disulfide reductase activity in various bacteria. It is also suitable for high-throughput screening assays to identify TrxR inhibitors using crude tissue extracts.

Quantitative Data Summary

The performance characteristics of this compound have been quantitatively evaluated and compared with other probes in the TRFS series. The following tables summarize these key metrics.

| Parameter | This compound | TRFS-green | TRFS-red | Reference |

| Response Time to TrxR | ~5 minutes | >2 hours | ~1.5 hours | |

| Fluorescence Increase (Fold) | ~80 to >150-fold | ~20 to 30-fold | ~90-fold | |

| Excitation Wavelength (λex) | 345 nm | 438 nm | Not specified | |

| Emission Wavelength (λem) | 460 nm | 538 nm | Not specified | |

| Selectivity (TrxR vs. GSH) | 55.7-fold | 15.6-fold | 12.8-fold |

Table 1: Comparison of Performance Metrics for TRFS Series Probes.

| Property | Value | Reference |

| Excitation Wavelength (in vitro assay) | 343 nm | |

| Emission Wavelength (in vitro assay) | 451 nm | |

| Typical Concentration for Live Cell Imaging | 10 µM | |

| Time to Observe Fluorescence in HeLa Cells | Within 2 minutes | |

| Response Time to TCEP (Reducing Agent) | Within 1 minute |

Table 2: Key Operational Parameters of the this compound Probe.

Signaling Pathway and Activation Mechanism

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a crucial cellular antioxidant system. TrxR catalyzes the reduction of Trx, which in turn reduces disulfide bonds in various proteins, thereby regulating numerous cellular processes. The this compound probe is designed to specifically intercept this pathway at the level of TrxR.

The activation of this compound is a direct consequence of its interaction with active TrxR. The enzyme utilizes NADPH as a reducing equivalent to break the disulfide bond within the this compound molecule. This single-step cleavage event leads to a conformational change in the fluorophore, "switching on" its fluorescence.

Caption: Activation mechanism of the this compound probe by the thioredoxin reductase (TrxR) enzyme.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the this compound probe. Below are protocols for common experimental setups.

This protocol is adapted for measuring TrxR activity in a purified system or in cell/tissue lysates.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer (e.g., TE buffer: 50 mM Tris, 1 mM EDTA, pH 7.4).

-

Prepare a solution of NADPH (e.g., 200 µM in reaction buffer).

-

Prepare the enzyme source (e.g., purified TrxR at 50 nM or cell/tissue lysate).

-

-

Assay Procedure:

-

In a microplate, combine the reaction buffer, NADPH, and the enzyme source.

-

To initiate the reaction, add this compound to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to 343 nm and the emission wavelength to 451 nm.

-

Record measurements every minute for a duration of 15 minutes to determine the initial reaction rate.

-

-

Data Analysis:

-

Subtract the background fluorescence from a control reaction lacking the enzyme.

-

Plot the fluorescence intensity against time. The initial slope of this curve is proportional to the TrxR activity.

-

This protocol outlines the steps for visualizing TrxR activity in living cells using fluorescence microscopy.

-

Cell Culture and Plating:

-

Culture cells of interest (e.g., HeLa cells) under standard conditions.

-

Plate the cells on a suitable imaging dish or slide and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a working solution of this compound at a final concentration of 10 µM in fresh cell culture medium.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells and incubate for a period of 2 to 60 minutes.

-

-

Imaging:

-

After incubation, wash the cells with PBS to remove any excess probe.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, corresponding to Ex/Em of ~345/460 nm).

-

Fluorescence should be visible within as little as 2 minutes in cells with active TrxR.

-

The rapid kinetics of this compound make it ideal for HTS applications.

Caption: A generalized workflow for identifying TrxR inhibitors via a high-throughput screen utilizing the this compound probe.

Conclusion

The this compound probe represents a significant advancement in the field of redox biology research and drug discovery. Its rapid and robust response, coupled with high selectivity for thioredoxin reductase, provides researchers with a powerful tool for the real-time monitoring of this critical enzyme's activity. The detailed protocols and understanding of its mechanism presented in this guide are intended to facilitate its effective implementation in a variety of research and screening applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fast-TRFS for Cellular Redox Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent probe Fast-TRFS and its pivotal role in the investigation of cellular redox signaling, with a particular focus on the enzyme Thioredoxin Reductase (TrxR). This document provides a comprehensive overview of its mechanism, comparative performance data, detailed experimental protocols, and its application in studying signaling pathways relevant to cancer and other diseases.

Introduction to this compound

This compound is a highly selective and rapid fluorescent probe designed for the detection of Thioredoxin Reductase (TrxR) activity in biological systems.[1][2][3][4] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer.[5] The development of this compound has provided researchers with a powerful tool for real-time monitoring of TrxR activity in live cells and for high-throughput screening of TrxR inhibitors.

Mechanism of Action

The fluorescence of this compound is activated through a direct, one-step cleavage of a disulfide bond within the probe molecule by TrxR. In its native state, the disulfide bond quenches the fluorescence of the fluorophore. Upon reduction by TrxR, the disulfide bond is broken, leading to the release of two thiol groups and a significant increase in fluorescence emission. This direct activation mechanism is notably faster than the multi-step process of older probes like TRFS-green, which require a subsequent intramolecular cyclization to release the fluorophore.

Comparative Data of TRFS Probes

This compound offers significant advantages in terms of response speed and selectivity over its predecessors, TRFS-green and TRFS-red. The following table summarizes the key performance characteristics of these probes.

| Property | TRFS-green | TRFS-red | This compound |

| Response Rate (TrxR, 50 nM) | > 2 hours | ~ 1.5 hours | < 5 minutes |

| Fluorescence Increase (vs. background) | ~30-fold | ~90-fold | >70-fold |

| Selectivity for TrxR over GSH | 15.6-fold | 12.8-fold | 56-fold |

| Excitation Wavelength (nm) | ~440 | Not specified | 405 |

| Emission Wavelength (nm) | ~540 | Not specified | 458 |

| Activation Mechanism | Two-step (cleavage and cyclization) | Two-step (cleavage and cyclization) | One-step (disulfide cleavage) |

Experimental Protocols

In Vitro Assay for TrxR Activity

This protocol is for measuring the activity of purified TrxR or TrxR in cell lysates.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (10 mM) in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Prepare a solution of NADPH (10 mM) in the reaction buffer.

-

Prepare purified TrxR or cell lysates. For cell lysates, homogenize cells in cold assay buffer and centrifuge to collect the supernatant.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Reaction buffer

-

NADPH to a final concentration of 200 µM.

-

Purified TrxR or cell lysate.

-

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 405 nm and an emission wavelength of 458 nm using a microplate reader.

-

Monitor the fluorescence increase over time (e.g., every minute for 15 minutes).

-

Live Cell Imaging of TrxR Activity

This protocol is for visualizing TrxR activity in living cells.

-

Cell Culture and Plating:

-

Culture cells of interest to an appropriate confluency in a suitable imaging dish or plate.

-

-

Probe Loading:

-

Wash the cells with pre-warmed PBS or imaging medium.

-

Incubate the cells with 10 µM this compound in serum-free medium for 30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells with PBS or fresh medium to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 405 nm and emission around 460 nm).

-

Acquire images at different time points to monitor changes in TrxR activity.

-

Inhibitor Screening Assay

This protocol can be adapted for high-throughput screening of potential TrxR inhibitors.

-

Assay Setup:

-

Follow the in vitro assay protocol (section 4.1).

-

In separate wells, pre-incubate the TrxR enzyme or cell lysate with potential inhibitors for a specified time before adding this compound.

-

-

Data Analysis:

-

Measure the rate of fluorescence increase in the presence and absence of the inhibitors.

-

Calculate the percentage of inhibition for each compound.

-

Role in Cellular Redox Signaling Studies

This compound is instrumental in elucidating the role of TrxR in various cellular signaling pathways, particularly in the context of cancer. TrxR is a critical regulator of the cellular redox environment and is often overexpressed in cancer cells, contributing to tumor growth, proliferation, and resistance to therapy.

TrxR and the Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes, including those encoding components of the thioredoxin system like TrxR. This compound can be used to monitor the downstream effects of Nrf2 activation on TrxR activity.

TrxR in Cancer Proliferation and Apoptosis

The thioredoxin system is vital for cancer cell survival as it counteracts the high levels of reactive oxygen species (ROS) produced by their altered metabolism. By reducing oxidized proteins, TrxR helps maintain a cellular environment conducive to proliferation and inhibits apoptosis. This compound allows for the real-time assessment of TrxR activity in cancer cells and can be used to study the effects of novel anti-cancer drugs that target the thioredoxin system.

Conclusion

This compound represents a significant advancement in the field of redox biology, offering a rapid, sensitive, and selective method for measuring TrxR activity. Its application in both basic research and drug discovery provides a valuable tool for understanding the intricate roles of the thioredoxin system in health and disease. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies of cellular redox signaling.

References

- 1. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Functional Profile of Fast-TRFS: A Technical Guide

For Immediate Release

Lanzhou, China - This technical guide provides an in-depth analysis of Fast-TRFS, a highly specific and rapid-acting fluorogenic probe for the detection of mammalian thioredoxin reductase (TrxR). Developed to address the limitations of previous probes, this compound offers significant improvements in response time and signal amplification, making it an invaluable tool for researchers in redox biology, drug discovery, and molecular imaging. This document details the chemical structure, physicochemical properties, mechanism of action, and experimental applications of this compound for professionals in the fields of chemical biology, pharmacology, and biomedical research.

Introduction to this compound

This compound is a specialized molecular probe designed to selectively react with mammalian thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1][2][3] Unlike its predecessors, such as TRFS-green and TRFS-red, which suffered from slow reaction kinetics, this compound provides a robust and nearly instantaneous fluorescent signal upon interaction with TrxR.[1] Its unique sensing mechanism, based on the direct cleavage of a disulfide bond, allows for a rapid "turn-on" of a coumarin-based fluorophore.[1] This rapid response enables the real-time monitoring of TrxR activity in live cells and the development of high-throughput screening assays for TrxR inhibitors.

Chemical Structure and Physicochemical Properties

This compound is an organic small molecule composed of three key moieties: a five-membered 1,2-dithiolane ring that acts as the TrxR recognition site, a 4-trifluoromethylcoumarin fluorophore, and a stable urea linker connecting the two. The systematic name for this compound is N-(1,2-dithiolan-4-yl)-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)urea.

The physicochemical and spectral properties of this compound are summarized in the tables below. A notable feature is the dramatic increase in fluorescence quantum yield upon reduction of the disulfide bond, which is the basis for its function as a turn-on probe.

| Identifier | Value |

| Chemical Formula | C₁₄H₁₁F₃N₂O₃S₂ |

| Molecular Weight | 376.37 g/mol |

| CAS Number | 2966536-18-3 |

| Canonical SMILES | O=C1OC(C=C(C=C2)NC(NC3CSSC3)=O)=C2C(C(F)(F)F)=C1 |

| Appearance | White to light yellow solid |

Table 1: General and Chemical Properties of this compound.

| Property | "Off" State (Disulfide) | "On" State (Dithiol) |

| Excitation Max (λex) | ~345 nm | ~345 nm |

| Emission Max (λem) | ~458 nm | ~458 nm |

| Quantum Yield (Φ) | 3.3% | 40.6% |

| Fluorescence Signal | Low | High (>150-fold increase) |

| Color | (Non-fluorescent) | Blue |

Table 2: Photophysical Properties of this compound Before and After Reduction.

| Parameter | Details |

| Solubility | Soluble in DMSO (up to 100 mg/mL) |

| Storage (Solid) | 4°C, protect from light |

| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months (protect from light) |

Table 3: Solubility and Storage Recommendations.

Mechanism of Action and Biological Interaction

The functionality of this compound is predicated on a direct and rapid chemical reaction with thioredoxin reductase. The enzyme's active site, containing a rare selenocysteine residue, specifically recognizes and reduces the strained 1,2-dithiolane ring of the probe.

Fluorescence Activation Mechanism

Unlike earlier probes that require a slow intramolecular cyclization step to release the fluorophore, the fluorescence of this compound is switched on by the simple cleavage of the disulfide bond. Theoretical calculations suggest that in its native state, the disulfide bond quenches the fluorescence of the coumarin moiety through a photo-induced electron transfer (PET) process. Reduction of the disulfide to a dithiol by TrxR eliminates this PET process, instantly "turning on" the fluorescence. This direct activation mechanism is responsible for the probe's superfast response time, reaching maximal signal within 5 minutes of incubation with the enzyme.

The Thioredoxin Reductase Signaling Pathway

This compound is a tool to probe the activity of the thioredoxin system, a critical antioxidant pathway in mammalian cells. This system's primary function is to reduce disulfide bonds in various proteins, thereby regulating their function and protecting the cell from oxidative stress. The core components are NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx).

Experimental Protocols and Applications

This compound is a versatile tool with applications ranging from basic research to high-throughput screening. Its favorable properties of rapid response, high signal-to-background ratio, and specificity make it superior for these tasks.

In Vitro TrxR Activity Assay

This protocol details the measurement of recombinant TrxR activity or TrxR activity in cell/tissue lysates.

Materials:

-

Recombinant TrxR or cell/tissue lysate

-

This compound stock solution (10 mM in DMSO)

-

NADPH stock solution (10 mM in assay buffer)

-

Assay Buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing Assay Buffer and NADPH (final concentration 200 µM).

-

Add Enzyme: Add the sample containing TrxR (e.g., 50 nM final concentration of recombinant enzyme, or 20-50 µg of lysate protein). For control wells, add buffer instead of the enzyme sample.

-

Initiate Reaction: Add this compound to a final concentration of 10 µM to all wells to start the reaction.

-

Measure Fluorescence: Immediately begin kinetic measurements on a fluorescence microplate reader (Excitation: ~345 nm, Emission: ~458 nm). Record the fluorescence intensity every minute for 15-30 minutes at 37°C.

-

Data Analysis: The TrxR activity is proportional to the rate of fluorescence increase over time.

Live-Cell Imaging of TrxR Activity

This protocol describes the use of this compound to visualize TrxR activity in living cells.

Materials:

-

Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with a DAPI or similar filter set

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.

-

Probe Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

-

Incubation: Remove the existing medium from the cells, wash once with PBS, and add the this compound-containing medium. Incubate the cells at 37°C in a CO₂ incubator. A blue fluorescence signal typically appears within 2 minutes and saturates within 30 minutes.

-

Inhibitor Control (Optional): To confirm specificity, pre-incubate a parallel set of cells with a known TrxR inhibitor (e.g., Auranofin) for 1-2 hours before adding this compound. This should result in a dose-dependent reduction of the fluorescence signal.

-

Imaging: After incubation, wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope.

High-Throughput Screening (HTS) for TrxR Inhibitors

The rapid and robust signal from this compound makes it ideal for HTS applications.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Thioredoxin Reductase (TrxR) using Fast-TRFS

Introduction

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, playing a critical role in regulating cellular redox homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug development. Fast-TRFS is a highly selective and rapid fluorescent probe designed for real-time monitoring of TrxR activity in living cells.[1][2] Unlike its predecessors, TRFS-green and TRFS-red, this compound exhibits a faster response time and a more significant fluorescence enhancement upon reduction by TrxR.[2]

The mechanism of this compound involves a direct cleavage of a disulfide bond within the probe by TrxR, leading to a rapid "off-on" fluorescence response.[2] This direct reduction mechanism contrasts with the slower, multi-step activation of earlier probes.[2] this compound has demonstrated high selectivity for mammalian TrxR over other biological reductants such as glutathione (GSH).

These application notes provide detailed protocols for utilizing this compound to image and quantify TrxR activity in live cells, tailored for researchers in cell biology and drug development.

Data Presentation

Table 1: Comparative Performance of TRFS Probes

| Feature | This compound | TRFS-green | TRFS-red |

| Response Time (to plateau) | ~5 minutes | >2 hours | ~1 hour |

| Fluorescence Increase | ~80-fold | ~25-fold | ~40-fold |

| Selectivity (TrxR vs. GSH) | 55.7-fold | 15.6-fold | 12.8-fold |

| Excitation Wavelength (λex) | 345 nm | 438 nm | Not Specified |

| Emission Wavelength (λem) | ~450 nm (blue) | 538 nm (green) | ~660 nm (red) |

| Mechanism | Disulfide bond cleavage | Cleavage and cyclization | Cleavage and cyclization |

Table 2: Recommended Starting Concentrations for Live-Cell Imaging

| Cell Type | This compound Concentration | Incubation Time |

| Mammalian Cells (e.g., HeLa) | 10 µM | 2 - 30 minutes |

| Bacteria (e.g., E. coli) | 10 µM | 5 minutes |

Signaling Pathway and Probe Activation

Caption: The TrxR catalytic cycle and activation of the this compound probe.

Experimental Protocols

Protocol 1: Live-Cell Imaging of TrxR Activity in Mammalian Cells

Materials:

-

This compound probe

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for blue fluorescence)

Procedure:

-

Probe Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 10 µM in pre-warmed complete cell culture medium. Vortex briefly to ensure complete mixing.

-

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide to achieve 60-70% confluency on the day of imaging.

-

Wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.

-

-

Probe Loading and Incubation:

-

Replace the wash buffer with the 10 µM this compound working solution.

-

Incubate the cells at 37°C in a CO2 incubator for 2 to 30 minutes. A visible blue fluorescence signal can appear in as little as 2 minutes, reaching saturation within 30 minutes.

-

-

Imaging:

-

After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

Acquire images using excitation at approximately 345 nm and collecting emission at around 450 nm.

-

Acquire bright-field images for cell morphology.

-

-

(Optional) Inhibition Assay:

-

To confirm that the fluorescence signal is specific to TrxR activity, pre-treat cells with a known TrxR inhibitor (e.g., Auranofin) for 2 hours before adding the this compound probe.

-

Follow steps 3 and 4 and compare the fluorescence intensity with non-inhibitor-treated cells. A dose-dependent decrease in fluorescence intensity should be observed.

-

Protocol 2: High-Throughput Screening of TrxR Inhibitors using Cell Extracts

Materials:

-

This compound probe (10 mM stock in DMSO)

-

Cultured cells (e.g., HeLa)

-

Cell lysis buffer

-

Test compounds (potential TrxR inhibitors)

-

TrxR inhibitor (e.g., Auranofin) as a positive control

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Cell Lysate:

-

Harvest cultured cells and prepare a crude cell extract using a suitable lysis buffer.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

In a 96-well plate, add the cell lysate to each well.

-

Add the test compounds at various concentrations to the respective wells. Include wells with a known TrxR inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for inhibitor interaction with TrxR.

-

-

Probe Addition and Measurement:

-

Add this compound to each well to a final concentration of 10 µM.

-

Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (Excitation: ~345 nm, Emission: ~450 nm).

-

Alternatively, take an endpoint reading after 5-15 minutes of incubation at room temperature.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound relative to the negative control.

-

Plot dose-response curves to determine the IC50 values for active compounds.

-

Workflow and Logic Diagrams

References

Application Notes and Protocols for Fast-TRFS in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of Fast-TRFS, a rapid and selective fluorescent probe for monitoring thioredoxin reductase (TrxR) activity in cultured mammalian cells. The assay leverages the principles of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to provide a sensitive and robust method for high-throughput screening and research applications.

Introduction to Thioredoxin Reductase and this compound

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system in mammalian cells, playing a key role in regulating cellular redox balance, proliferation, and apoptosis. TrxR is a promising target for drug development, particularly in oncology.

This compound is a fluorogenic probe designed for the rapid and specific detection of TrxR activity.[1][2] The probe contains a disulfide bond that, upon reduction by TrxR, undergoes a conformational change leading to a significant increase in fluorescence, with a maximal signal reached within minutes.[1][2] This rapid activation makes it highly suitable for high-throughput screening (HTS) applications.[1]

Principle of the this compound TR-FRET Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is an advanced fluorescence-based detection method that combines the principles of FRET with time-resolved fluorescence. This technique utilizes a lanthanide-based donor fluorophore with a long fluorescence lifetime, which minimizes background fluorescence from cellular components and test compounds.

In a hypothetical this compound TR-FRET assay, a lanthanide donor (e.g., Europium or Terbium) would be brought into proximity with an acceptor fluorophore upon TrxR-mediated activation of the this compound probe. The excitation of the donor would result in energy transfer to the acceptor, which in turn emits light at its characteristic wavelength. This TR-FRET signal is directly proportional to the TrxR activity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a this compound TR-FRET assay in cultured cells.

Table 1: Assay Performance Metrics

| Parameter | Value | Description |

| Assay Window (S/B) | > 10 | Ratio of the signal from the uninhibited enzyme to the signal from the fully inhibited enzyme or background. |

| Z'-factor | > 0.7 | A measure of the statistical effect size, indicating the suitability of the assay for high-throughput screening. |

| DMSO Tolerance | < 2% | Maximum concentration of DMSO that does not significantly affect assay performance. |

| Signal Stability | > 4 hours | Duration over which the assay signal remains stable, allowing for batch processing of plates. |

Table 2: Example IC50 Values for Known TrxR Inhibitors

| Compound | Cell Line | IC50 (nM) |

| Auranofin | HeLa | 50 |

| Motexafin Gadolinium | A549 | 250 |

| PX-12 | Jurkat | 1500 |

Experimental Protocols

Materials and Reagents

-

Cultured mammalian cells (e.g., HeLa, A549)

-

This compound probe

-

TR-FRET Donor (e.g., Europium-labeled anti-tag antibody)

-

TR-FRET Acceptor (e.g., tagged TrxR substrate)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., HBSS)

-

Test compounds and known inhibitors

-

384-well, low-volume, white microplates

-

TR-FRET compatible microplate reader

Cell Preparation

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest cells using standard trypsinization procedures.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Adjust the cell density to the desired concentration (e.g., 2,500 cells/well in 10 µL).

-

Dispense 10 µL of the cell suspension into each well of a 384-well microplate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Compound Treatment

-

Prepare serial dilutions of test compounds and control inhibitors in assay buffer.

-

Add 5 µL of the compound dilutions to the appropriate wells of the cell plate.

-

For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Incubate the plate for the desired treatment time (e.g., 1-24 hours) at 37°C.

This compound TR-FRET Assay Protocol

-

Prepare the this compound detection mix containing the TR-FRET donor and acceptor in assay buffer.

-

Add 5 µL of the detection mix to each well of the assay plate.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the TR-FRET signal using a compatible microplate reader with the following settings:

-

Excitation wavelength: 340 nm

-

Emission wavelengths: 615 nm (Donor) and 665 nm (Acceptor)

-

Time delay: 60 µs

-

Integration time: 400 µs

-

Data Analysis

-

Calculate the TR-FRET ratio for each well:

-

Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

-

-

Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).

-

Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Visualizations

Caption: The Thioredoxin System Redox Cycle.

Caption: Experimental workflow for the this compound assay.

References

Application Notes and Protocols for High-Throughput Screening of Thioredoxin Reductase Inhibitors using the Fast-TRFS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal cellular antioxidant system that maintains redox homeostasis.[1][2] TrxR's role in reducing Trx makes it a critical regulator of numerous cellular processes, including proliferation, apoptosis, and differentiation, by modulating the function of downstream target proteins.[2][3] Notably, the overexpression of TrxR is implicated in the pathogenesis and progression of various cancers, making it a compelling target for anticancer drug development.[4]

The Fast-TRFS assay is a rapid and highly specific fluorescence-based method for measuring TrxR activity. The assay utilizes the this compound probe, a disulfide-containing molecule that becomes fluorescent upon reduction of its disulfide bond by TrxR. This direct, single-step mechanism allows for a superfast response time, with maximal fluorescence being reached within minutes of interaction with the enzyme. The high selectivity of the this compound probe for TrxR over other cellular thiols and reductants makes it an ideal tool for high-throughput screening (HTS) of TrxR inhibitors, even in complex biological mixtures like crude cell or tissue extracts.

These application notes provide detailed protocols for utilizing the this compound assay in a high-throughput format to identify and characterize novel inhibitors of Thioredoxin Reductase.

Principle of the this compound Assay

The this compound probe is a fluorogenic substrate designed for the specific detection of TrxR activity. In its native state, the probe is non-fluorescent. Upon interaction with active TrxR, the disulfide bond within the this compound molecule is rapidly cleaved. This reduction event triggers a conformational change that liberates a highly fluorescent molecule, resulting in a significant increase in fluorescence intensity. The rate of fluorescence generation is directly proportional to the TrxR activity. In the presence of a TrxR inhibitor, the enzymatic activity is diminished, leading to a reduction in the rate and intensity of the fluorescent signal.

Data Presentation: Performance of TrxR HTS Assays and Inhibitor Potency

The reliability of a high-throughput screening assay is paramount. The Z'-factor is a statistical indicator of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS. Fluorescence-based HTS assays for TrxR have demonstrated high quality, with reported Z'-factors as high as 0.859.

Table 1: HTS Assay Performance Metrics for a Fluorescence-Based TrxR Inhibitor Screen

| Parameter | Value | Reference |

| Assay Format | 384-well plate | |

| Z'-Factor | 0.85 - 0.91 | |

| Signal-to-Background (S/B) Ratio | 46.76 | |

| Coefficient of Variation (CV) | 3.40% (total signal), 13.92% (background) |

A primary goal of HTS campaigns is the identification of potent inhibitors, typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several TrxR inhibitors identified through various screening efforts.

Table 2: IC50 Values of Selected Thioredoxin Reductase Inhibitors

| Compound | IC50 (µM) | Cell Line/Enzyme Source | Assay Type | Reference |

| IQ9 | 0.2 - 2 | Breast Cancer Cell Lines | Enzyme Activity Assay | |

| Auranofin | 2 - 10 | Breast Cancer Cell Lines | Enzyme Activity Assay | |

| Ebselen Oxide | 0.80 | AMACR | SPE-based HTS | |

| Ebselen | 2.79 | AMACR | SPE-based HTS | |

| Jatropha integerrima compounds | 6.8 - 25.0 | TrxR | Insulin Reduction Assay | |

| Curcumin (positive control) | 25.0 | TrxR | Insulin Reduction Assay |

Experimental Protocols

Materials and Reagents

-

This compound Probe (e.g., from MedChemExpress)

-

Recombinant human Thioredoxin Reductase 1 (TrxR1)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

DMSO (Dimethyl sulfoxide), molecular biology grade

-

Positive Control Inhibitor (e.g., Auranofin)

-

384-well black, clear-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection capabilities (Excitation ~345 nm, Emission ~458 nm)

Protocol 1: 384-Well High-Throughput Screening of TrxR Inhibitors

This protocol is optimized for a 384-well format suitable for automated high-throughput screening.

-

Compound Plating:

-

Prepare a compound library with test compounds dissolved in 100% DMSO.

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each test compound into the wells of a 384-well assay plate. This will result in a final compound concentration in the low micromolar range (e.g., 10 µM) in a final assay volume of 20 µL.

-

Designate columns for controls:

-

Negative Control (No Inhibition): Add DMSO only (e.g., 100 nL).

-

Positive Control (Maximal Inhibition): Add a known TrxR inhibitor like Auranofin at a high concentration (e.g., final concentration of 50 µM).

-

-

-

Enzyme and Substrate Preparation:

-

Prepare a 2X enzyme solution by diluting recombinant TrxR1 in assay buffer to a final concentration of 100 nM (for a final assay concentration of 50 nM).

-

Prepare a 2X substrate/cofactor solution containing 400 µM NADPH (for a final concentration of 200 µM) and 20 µM this compound probe (for a final concentration of 10 µM) in assay buffer. Protect this solution from light.

-

-

Assay Execution:

-

Using an automated liquid handler, add 10 µL of the 2X enzyme solution to each well of the compound-plated 384-well plate.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the 2X substrate/cofactor solution to all wells.

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 15-30 minutes, or as a single endpoint reading after a 15-minute incubation. Use an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 458 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| A Z'-factor > 0.5 is indicative of a robust assay.

-

Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

-

Perform dose-response experiments for hit compounds to determine their IC50 values.

-

Protocol 2: IC50 Determination in a 96-Well Format

This protocol is suitable for secondary screening and characterization of hit compounds.

-

Compound Dilution:

-

Prepare a serial dilution of the hit compounds in 100% DMSO. A typical 8-point dilution series might range from 10 mM to 0.1 µM.

-

-

Assay Preparation:

-

In a 96-well plate, add 1 µL of each compound dilution to respective wells. Include wells for positive and negative controls with 1 µL of DMSO.

-

Prepare a master mix containing TrxR1 (final concentration 50 nM) and NADPH (final concentration 200 µM) in assay buffer.

-

Add 90 µL of the master mix to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Prepare a solution of this compound probe in assay buffer (final concentration 10 µM).

-

Add 10 µL of the this compound solution to each well to start the reaction.

-

Measure the fluorescence intensity as described in the HTS protocol.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Thioredoxin Reductase Signaling Pathway

The thioredoxin system is a central hub in cellular redox signaling. TrxR maintains a reduced pool of thioredoxin, which in turn regulates the activity of various downstream proteins involved in apoptosis and cell survival, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphatase and Tensin Homolog (PTEN).

Caption: The Thioredoxin Reductase signaling pathway and its role in regulating apoptosis and cell survival.

This compound HTS Assay Workflow

The following diagram illustrates the key steps in a high-throughput screening campaign for TrxR inhibitors using the this compound assay.

Caption: Experimental workflow for the this compound high-throughput screening assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z-factor - Wikipedia [en.wikipedia.org]

Application Notes: Measuring Thioredoxin Reductase Activity in HeLa Cells using Fast-TRFS

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of Fast-TRFS, a selective and rapid fluorogenic probe, to measure the activity of thioredoxin reductase (TrxR) in HeLa cells. This protocol is designed for a 96-well plate format, suitable for high-throughput screening and quantitative analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound assay in HeLa cells.

| Parameter | Value | Notes |

| Cell Line | HeLa | Human cervical adenocarcinoma cells |

| Seeding Density | 10,000 - 50,000 cells/well | For a 96-well plate; aim for 60-80% confluency on the day of the assay[1] |

| This compound Probe Concentration | 10 µM | Final concentration in the well[2][3] |

| Incubation Time with this compound | 2 - 30 minutes | A blue fluorescence signal appears within 2 minutes and reaches saturation within 30 minutes[3] |

| TrxR Inhibitor (Control) | Auranofin (AF) | A known inhibitor of thioredoxin reductase[4] |

| Auranofin (AF) Concentration | IC50 of ~2 µM | Effective concentration to inhibit TrxR in HeLa cells after 24h treatment |

| Pre-incubation with Auranofin | 2 hours | Recommended pre-incubation time before adding the this compound probe |

| Fluorescence Measurement | Fluorescence microplate reader or fluorescence microscope | Excitation/Emission wavelengths should be appropriate for the coumarin fluorophore released by this compound reduction |

Experimental Protocols

This section details the methodologies for cell preparation, the this compound assay, and an inhibition experiment.

Materials and Reagents

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound probe

-

Auranofin (TrxR inhibitor)

-

DMSO (for dissolving probe and inhibitor)

-

96-well black, clear-bottom microplates

Protocol 1: HeLa Cell Culture and Seeding

-

Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

The day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 10,000-50,000 cells per well in 100 µL of medium.

-

Incubate overnight to allow for cell adherence. The cells should be 60-80% confluent on the day of the experiment.

-

Protocol 2: this compound Assay for TrxR Activity

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium to the desired working concentration. The final concentration in the wells should be 10 µM.

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Add the this compound working solution to each well.

-

-

Incubation: Incubate the plate at 37°C. A blue fluorescence signal will begin to appear within 2 minutes. The signal will increase over time and should reach saturation within 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or capture images using a fluorescence microscope.

Protocol 3: Inhibition of TrxR Activity with Auranofin

-

Inhibitor Preparation: Prepare a stock solution of Auranofin in DMSO. Dilute the stock solution in culture medium to the desired working concentrations.

-

Cell Pre-treatment:

-

Remove the culture medium from the wells containing the seeded HeLa cells.

-

Add the Auranofin working solutions to the appropriate wells. For a dose-response experiment, a range of concentrations around the IC50 (~2 µM) should be used. Include a vehicle control (DMSO) group.

-

Incubate the cells with the inhibitor for 2 hours at 37°C.

-

-

This compound Addition: Following the pre-incubation with the inhibitor, add the 10 µM this compound working solution to all wells as described in Protocol 2.

-

Incubation and Measurement: Incubate for 15-30 minutes and measure the fluorescence intensity. The fluorescence signal is expected to be dose-dependently inhibited by Auranofin.

Data Analysis

The fluorescence intensity measured is directly proportional to the TrxR activity. For inhibitor studies, the percentage of inhibition can be calculated as follows:

% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100

The results can be plotted as fluorescence intensity or percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Thioredoxin Reductase Signaling Pathway

Caption: Thioredoxin reductase signaling pathway and this compound mechanism.

This compound Experimental Workflow

Caption: Step-by-step experimental workflow for the this compound assay in HeLa cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]